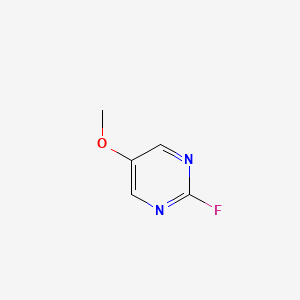
3-(2,5-dichlorothiophen-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-dichlorothiophen-3-yl)propan-1-ol” is a chemical compound with the molecular formula C7H8Cl2OS . It is related to other compounds such as “2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride” and “1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)propan-1-ol” which have similar structures .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of “3-(2,5-dichlorothiophen-3-yl)propan-1-ol” can be analyzed using various spectroscopic techniques. For instance, related compounds have been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,5-dichlorothiophen-3-yl)propan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dichlorothiophene", "propan-1-ol", "sodium hydride", "tetrahydrofuran", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium", "iodine" ], "Reaction": [ "Step 1: Preparation of 2,5-dichlorothiophene-3-carboxylic acid by reacting 2,5-dichlorothiophene with sodium hydroxide and carbon dioxide.", "Step 2: Conversion of 2,5-dichlorothiophene-3-carboxylic acid to 2,5-dichlorothiophene-3-ol by reacting with sodium borohydride in the presence of acetic anhydride.", "Step 3: Conversion of 2,5-dichlorothiophene-3-ol to 3-(2,5-dichlorothiophen-3-yl)propan-1-ol by reacting with propan-1-ol in the presence of sodium hydride and tetrahydrofuran.", "Step 4: Protection of the hydroxyl group in 3-(2,5-dichlorothiophen-3-yl)propan-1-ol by reacting with triethylamine and acetic anhydride.", "Step 5: Formation of the Grignard reagent by reacting magnesium with 3-(2,5-dichlorothiophen-3-yl)propan-1-ol in the presence of iodine.", "Step 6: Reaction of the Grignard reagent with formaldehyde to form the intermediate.", "Step 7: Reduction of the intermediate with sodium borohydride to form the final product, 3-(2,5-dichlorothiophen-3-yl)propan-1-ol." ] } | |
Número CAS |
35061-12-2 |
Nombre del producto |
3-(2,5-dichlorothiophen-3-yl)propan-1-ol |
Fórmula molecular |
C7H8Cl2OS |
Peso molecular |
211.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



